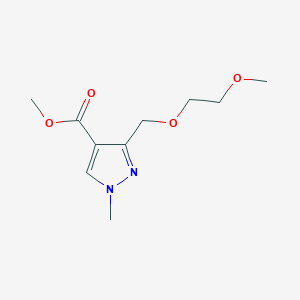![molecular formula C19H19ClN2O3S B2919963 N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide CAS No. 1219137-99-1](/img/structure/B2919963.png)
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Contaminants
Compounds with chlorophenyl and sulfonyl groups, such as methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and DDE, have been studied for their distribution in human tissues, reflecting concern over environmental pollutants and their accumulation in biological systems. For example, Chu et al. (2003) explored the distribution patterns of methylsulfonyl metabolites in various human tissues, highlighting the widespread human exposure to such environmental contaminants (Chu et al., 2003).
Drug Metabolism
The metabolism of drugs incorporating sulfonyl and chlorophenyl components has been a subject of pharmacokinetic studies. For instance, Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans. This study provides insights into how structurally complex drugs are processed in the body, including extensive metabolism and the formation of metabolites with varying pharmacological activity (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-2-8-16(9-3-12)26(24,25)22-11-13-10-17(13)18(22)19(23)21-15-6-4-14(20)5-7-15/h2-9,13,17-18H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCICDUFHDROFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C2C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)



![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)
![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)

![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)